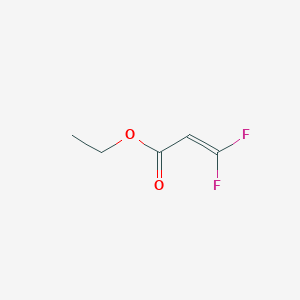

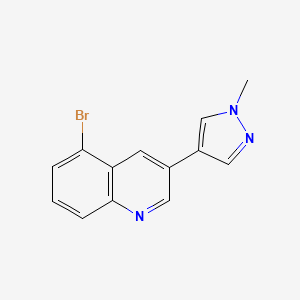

![molecular formula C17H18N2O4S2 B2536014 2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896341-72-3](/img/structure/B2536014.png)

2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

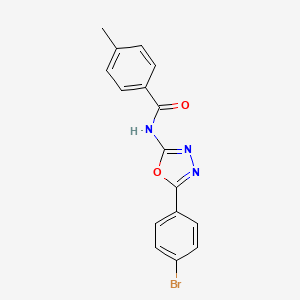

The compound "2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of benzo[b]thiophene, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound features a tetrahydrobenzo[b]thiophene core, which is a saturated version of the benzo[b]thiophene, and it is functionalized with an amide group and a methylsulfonyl group. This structure is of interest due to its potential biological activities and its use as a building block in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported through various methods. For instance, an efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates was achieved using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, yielding the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylates in excellent yield . Another method described the unexpected dehydrogenation of similar substrates to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates in good to excellent yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been extensively studied. For example, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines showed that these compounds can selectively inhibit urokinase-type plasminogen activator, indicating the importance of the molecular structure in determining biological activity . Additionally, the molecular conformations and different modes of supramolecular aggregation of closely related benzamides have been characterized, suggesting that even small changes in the substituents can significantly affect the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of tetrahydrobenzo[b]thiophene derivatives has been explored in various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoyl acetonitrile led to the synthesis of pyrazoles, pyridazines, pyrimidines, and their fused derivatives, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the synthesis and characterization of novel substituted thiophene derivatives, including their spectroscopic data and pharmacological activities, provide a basis for understanding the properties of related compounds . Additionally, the antimicrobial evaluation of 2-amino-3

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- This compound is used in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, which are synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have shown potential in yielding a variety of derivatives like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines (Mohareb et al., 2004).

Inhibition of Cell Adhesion Molecules

- Certain benzo[b]thiophene derivatives have been identified as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This is significant in reducing the adherence of neutrophils to activated endothelial cells, which has implications in inflammatory responses (Boschelli et al., 1995).

Antiarrhythmic and Antianxiety Activities

- Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings are crucial for the development of new therapeutic agents in these domains (Amr et al., 2010).

Ocular Hypotensive Agents

- Derivatives of benzo[b]thiophene-2-sulfonamide, including those synthesized from related compounds, have been explored for their potential as ocular hypotensive agents, useful in treating glaucoma (Graham et al., 1989).

Urokinase Inhibition

- Structurally novel benzo[b]thiophene-2-carboxamidines synthesized from related compounds have been found to selectively inhibit urokinase-type plasminogen activator, making them important in the study of urokinase inhibition (Bridges et al., 1993).

Class III Antiarrhythmic Activity

- 4-[(Methylsulfonyl)amino]benzamides and sulfonamides, related to the queried compound, demonstrate potent Class III antiarrhythmic activity. This is significant for the development of new antiarrhythmic drugs (Ellingboe et al., 1992).

Propriétés

IUPAC Name |

2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-25(22,23)11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)24-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILJUSHFONMMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

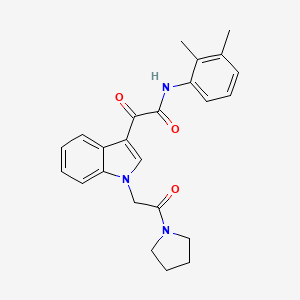

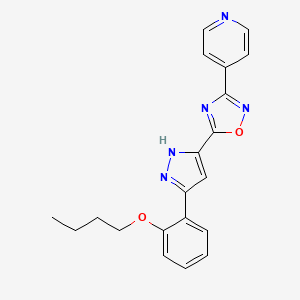

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)

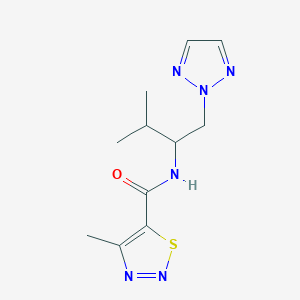

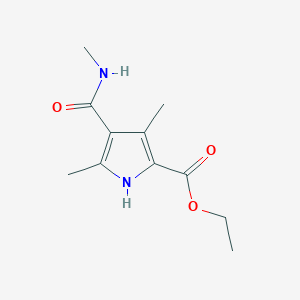

![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)

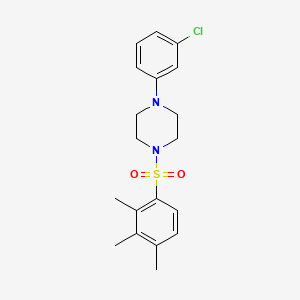

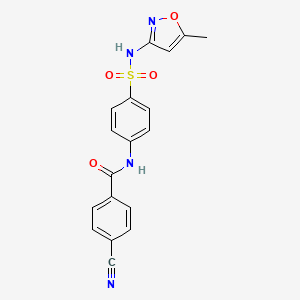

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)